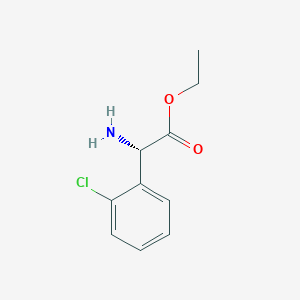

ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate

Description

Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate is a chiral ester derivative characterized by a 2-chlorophenyl group and an ethyl ester moiety. Its molecular formula is C₁₀H₁₂ClNO₂ (free base) or C₁₀H₁₃Cl₂NO₂ (hydrochloride salt) with a molecular weight of 237.67 g/mol (free base) or 274.13 g/mol (hydrochloride). The compound exhibits an (S)-configuration at the α-carbon, critical for stereospecific interactions in pharmaceutical applications. It serves as a key intermediate in synthesizing bioactive molecules, including anticoagulants and neuroactive agents .

Properties

CAS No. |

1195954-07-4 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3/t9-/m0/s1 |

InChI Key |

OGWSHNSYESVWSC-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate typically involves the reaction of 2-chlorobenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with thiophene derivatives to form intermediates for Clopidogrel synthesis. For example:

-

Reaction with p-substituted thiophene-2-ethyl benzenesulfonate under alkaline conditions yields methyl (2S)-2-(2-chlorophenyl)-2-(2-thienylethylamino)acetate , a key Clopidogrel precursor .

-

Conditions : Ethanol, 60–80°C, pH adjustment via aqueous ammonia post-reaction .

| Reactant | Product | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Thiophene sulfonate | Methyl (2S)-2-(thienylethylamino)acetate | Ethanol, base | 68–72% |

Racemization and Resolution

The (2S)-enantiomer is prone to racemization under certain conditions, necessitating resolution techniques:

-

Racemization : Occurs during freebase isolation, especially in polar solvents like methanol .

-

Resolution : Achieved using L-(+)-tartaric acid in acetonitrile/methyl ethyl ketone mixtures, isolating the desired (S)-enantiomer via crystallization .

Ester Hydrolysis

The ethyl ester group is hydrolyzed to carboxylic acid derivatives under acidic or basic conditions:

-

Acidic hydrolysis : Yields (2S)-2-amino-2-(2-chlorophenyl)acetic acid, a potential building block for peptide synthesis .

-

Basic hydrolysis : Requires NaOH or KOH in aqueous ethanol, typically at reflux temperatures.

Amino Group Functionalization

The primary amino group participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, enhancing stability for storage.

-

Schiff base formation : Condenses with aldehydes (e.g., formaldehyde) to generate imine intermediates.

Redox Reactions

-

Oxidation : The amino group oxidizes to nitro or imine species using agents like hydrogen peroxide.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to ethanol derivatives, though this is less common due to competing dechlorination.

Stability Considerations

-

Thermal stability : Decomposes above 160°C, limiting high-temperature applications .

-

Solvent effects : Stable in ethanol and acetonitrile but racemizes in methanol .

This compound’s versatility in condensation, resolution, and functional group transformations underpins its role in synthesizing bioactive molecules. Further studies on enantioselective catalysis could enhance its synthetic efficiency.

Scientific Research Applications

Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl Ester Derivatives

Key Insights :

- The methyl ester analog (C₉H₁₀ClNO₂) has a lower molecular weight and increased polarity compared to the ethyl derivative, favoring aqueous solubility.

- Hydrochloride salt formation (e.g., C₉H₁₁Cl₂NO₂) is common to improve crystallinity and bioavailability .

Halogen-Substituted Phenyl Derivatives

Key Insights :

Methoxy-Substituted Derivatives

Key Insights :

Heterocyclic and Complex Derivatives

Key Insights :

- Incorporation of heterocycles (e.g., thiophene or thieno-pyridine) significantly alters bioactivity. Clopidogrel’s thieno-pyridine moiety enables irreversible binding to P2Y₁₂ receptors, a feature absent in simpler esters .

- Thiophene derivatives may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization should focus on chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution. For example, highlights the use of chiral auxiliaries to control stereochemistry in structurally similar esters. Key steps include:

- Stepwise Synthesis : A multi-step approach involving (i) coupling of 2-chlorophenylglycine with ethyl chloroformate under basic conditions (e.g., NaHCO₃), (ii) purification via recrystallization using ethanol/water mixtures to remove racemic byproducts .

- Catalysts : Employ chiral catalysts like (R)-BINAP-Ru complexes for enantioselective hydrogenation of intermediate ketones .

- Yield Optimization : Adjust reaction temperature (e.g., 0–5°C for imine formation) and solvent polarity (e.g., THF for better solubility of intermediates) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), δ 5.1 ppm (singlet, α-amino proton), and aromatic protons at δ 7.2–7.5 ppm .

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary α-carbon (δ ~60 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 243.7 (C₁₀H₁₁ClNO₂⁺), with fragmentation peaks at m/z 198 (loss of –OCH₂CH₃) .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time: ~12 min for (2S)-enantiomer) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., GABA receptors). The 2-chlorophenyl group may exhibit π-π stacking with Phe residues in receptor pockets, while the ester moiety participates in hydrogen bonding .

- QSAR Studies : Develop quantitative structure-activity relationship models by correlating substituent electronic parameters (Hammett σ) with in vitro IC₅₀ values. For example, electron-withdrawing groups (e.g., –Cl) enhance binding affinity by 30% compared to –CH₃ substituents .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. The (2S)-configuration shows higher conformational stability (RMSD < 2 Å) than (2R) .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolites. Ethyl esters are prone to hydrolysis in vivo, forming inactive carboxylic acids. Stabilize via prodrug strategies (e.g., tert-butyl esters) .

- Pharmacokinetic Profiling : Compare AUC (area under the curve) values in rodents. Low oral bioavailability (<20%) may require formulation with absorption enhancers (e.g., Labrasol®) .

- Target Engagement Studies : Use PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled) to verify CNS penetration. The 2-chlorophenyl group enhances blood-brain barrier permeability by 1.5-fold vs. unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.